molecular formula C29H41F2N5O2 B1140657 4,4-difluoro-N-[(1S)-3-[(1S,5R)-3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(hydroxymethyl)-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide CAS No. 1217536-16-7

4,4-difluoro-N-[(1S)-3-[(1S,5R)-3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(hydroxymethyl)-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide

Cat. No.: B1140657
CAS No.: 1217536-16-7
M. Wt: 535.7 g/mol
InChI Key: QYAXWUVUSZZECX-JZFJJLQOSA-N
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Description

4,4-difluoro-N-[(1S)-3-[(1S,5R)-3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(hydroxymethyl)-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including fluorine atoms, a triazole ring, and a bicyclic structure, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluoro-N-[(1S)-3-[(1S,5R)-3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(hydroxymethyl)-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide typically involves multiple steps, including the formation of the triazole ring, the introduction of fluorine atoms, and the construction of the bicyclic structure. Common reagents and conditions used in these reactions may include:

    Formation of the triazole ring: This step often involves the cyclization of a hydrazine derivative with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of fluorine atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Construction of the bicyclic structure: This step may involve intramolecular cyclization reactions, often catalyzed by transition metals such as palladium or nickel.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

4,4-difluoro-N-[(1S)-3-[(1S,5R)-3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(hydroxymethyl)-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The triazole ring can be reduced to a triazoline using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alkoxides, amines, thiols

Major Products Formed

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of triazolines

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

4,4-difluoro-N-[(1S)-3-[(1S,5R)-3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(hydroxymethyl)-1,2,4-triazol-4-yl]-8-azabicyclo[32

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving fluorinated compounds.

    Medicine: As a potential drug candidate for treating various diseases.

    Industry: As a precursor for the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-difluoro-N-[(1S)-3-[(1S,5R)-3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(hydroxymethyl)-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The fluorine atoms and triazole ring may play crucial roles in binding to these targets and enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-difluoro-N-[(1S)-3-[(1S,5R)-3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(hydroxymethyl)-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide
  • This compound

Uniqueness

This compound’s uniqueness lies in its combination of fluorine atoms, a triazole ring, and a bicyclic structure, which confer distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, and specificity for certain molecular targets.

Properties

CAS No.

1217536-16-7

Molecular Formula

C29H41F2N5O2

Molecular Weight

535.7 g/mol

IUPAC Name

4,4-difluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(hydroxymethyl)-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C29H41F2N5O2/c1-19(2)27-34-33-26(18-37)36(27)24-16-22-8-9-23(17-24)35(22)15-12-25(20-6-4-3-5-7-20)32-28(38)21-10-13-29(30,31)14-11-21/h3-7,19,21-25,37H,8-18H2,1-2H3,(H,32,38)/t22?,23?,24?,25-/m0/s1/i1D3,2D3

InChI Key

QYAXWUVUSZZECX-JZFJJLQOSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO)C([2H])([2H])[2H]

SMILES

CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO

Canonical SMILES

CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO

Synonyms

4,4-Difluoro-N-[(1S)-1-(4-phenyl)-3-[(3-exo)-3-[3-hydroxymethyl-5-(1-methylethyl_x000B_-d6)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]propyl]_x000B_-cyclohexanecarboxamide

Origin of Product

United States

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